1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride
Description
Historical Context of Pyridinone-Based Research
Pyridinones, a class of nitrogen-containing heterocyclic compounds, have been integral to organic and medicinal chemistry since their discovery in the 19th century. The isolation of ricinine, a 2-pyridone alkaloid from castor beans, marked one of the earliest documented examples of pyridinone derivatives in natural products. By the late 1800s, synthetic methods such as the Hantzsch pyridine synthesis enabled the systematic production of pyridinone scaffolds, laying the groundwork for modern heterocyclic chemistry. The structural versatility of pyridinones—characterized by their six-membered aromatic ring with a keto group at position 2—allowed for diverse functionalization, making them critical intermediates in agrochemical and pharmaceutical research.
The development of pyridinone derivatives accelerated in the 20th century with advancements in catalytic synthesis and dealkylation techniques. For instance, the Chichibabin pyridine synthesis (1924) provided a scalable route to alkylated pyridines, which could later be modified into pyridinones. These innovations coincided with the discovery of biologically active pyridinones, such as tenellin and bassianin from Beauveria fungi, which exhibited inhibitory properties against ATPases. By the 1980s, pyridinones had become cornerstone motifs in drug design, exemplified by FDA-approved agents like milrinone, a cardiotonic 2-pyridone derivative.
Evolution of 1-Methyl-4-(4-Piperidinyl)-2(1H)-Pyridinone Research
The compound 1-methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride (CAS 2169998-43-8) emerged as a synthetic target in the early 21st century, building on methodologies established for pyridinone and piperidine chemistry. Its structure combines a 2-pyridone core with a 4-piperidinyl substituent and a methyl group at position 1, rendering it a hybrid of two pharmacologically significant motifs.
Early synthetic routes to this compound likely involved:
- Ring Formation : Utilizing Hantzsch-like cyclization reactions to construct the pyridinone core, followed by functionalization at position 4.
- Piperidine Introduction : Coupling 4-piperidinyl groups via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
- Salt Formation : Converting the free base to its dihydrochloride form to enhance solubility and stability.
A key milestone was the optimization of regioselective methylation at position 1, ensuring minimal side reactions at other nitrogen sites. Modern approaches may employ protecting-group strategies or directed ortho-metalation to achieve this specificity. The dihydrochloride salt form, with a molecular weight of 265.18 g/mol, is preferred in pharmaceutical contexts due to improved bioavailability.
Current Position in Academic Literature
This compound occupies a niche but growing role in academic research, primarily as a building block for complex molecules. Recent studies highlight its utility in:
- Medicinal Chemistry : Serving as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators, leveraging the piperidine moiety’s affinity for central nervous system targets.
- Material Science : Acting as a ligand in coordination polymers, where the pyridinone ring facilitates metal-ion binding.
The compound’s synthetic accessibility is underscored by commercial availability from suppliers like BLD Pharm and PubChem, with documented purity specifications exceeding 95% in most cases. However, gaps remain in the literature regarding its catalytic applications and enantioselective synthesis.
Research Scope and Applications
The dual functionality of this compound—combining a hydrogen-bond-accepting pyridinone core with a conformationally flexible piperidine ring—makes it a versatile candidate for diverse applications:
Potential Research Directions :
- Drug Discovery : Development of selective inhibitors for lipid kinases or proteases, leveraging the piperidine ring’s spatial geometry.
- Chemical Biology : Probing protein-ligand interactions via photoaffinity labeling derivatives.
- Supramolecular Chemistry : Designing self-assembling systems through coordination with transition metals.
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpyridin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9;;/h4,7-9,12H,2-3,5-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKKGHLVOPEPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride typically involves the reaction of 1-methyl-2-pyridinone with 4-piperidinyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and in-line purification systems can streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of 1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups introduced at the piperidinyl moiety.
Scientific Research Applications
1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs vary in substituents, heterocyclic cores, and salt forms, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Activity/Application | Reference |
|---|---|---|---|---|---|
| 1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride | C₁₁H₁₇ClN₂O | 228.72 | Piperidinyl, Methyl | Not specified (potential intermediate) | |
| YL-0919 [(1-(1-benzyl-4-hydroxypiperidin-4-ylmethyl)-2(1H)-pyridinone hydrochloride] | C₁₈H₂₃ClN₂O₂ | 334.84 | Benzyl, Hydroxypiperidinylmethyl | Serotonin reuptake inhibitor, 5-HT1A agonist (antidepressant) | |
| 5-Chloro-1-(4-piperidinylmethyl)-2(1H)-pyridinone hydrochloride | C₁₂H₁₆Cl₂N₂O | 275.18 | Chloro, Piperidinylmethyl | Not specified | |
| 2-Methyl-6-(4-piperidinyl)-4(1H)-pyrimidinone dihydrochloride dihydrate | C₁₀H₂₁Cl₂N₃O₃ | 302.20 | Pyrimidinone, Methyl | Not specified | |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.20 | Aminomethyl, Methanone | Research chemical |
Key Observations
YL-0919 retains the pyridinone core but introduces a benzyl-hydroxypiperidinylmethyl group, enhancing CNS penetration and receptor affinity .
Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases, critical for formulation and bioavailability.
Pharmacological Profiles :
- YL-0919 demonstrates dual activity as a serotonin reuptake inhibitor and 5-HT1A agonist, validated in preclinical models for antidepressant and anxiolytic effects .
- The target compound’s simpler structure lacks complex substituents, suggesting utility as a synthetic intermediate or scaffold for further derivatization.
Biological Activity
1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride, with CAS number 2169998-43-8, is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine moiety, which is often implicated in various pharmacological effects. The following sections will delve into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16Cl2N2O
- Molecular Weight : 265.18 g/mol
- Purity : 95%
- LogP : 0.12
- Rotatable Bonds : 1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various bacterial strains, particularly focusing on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Antimicrobial Activity Data
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 7b | Staphylococcus epidermidis | 0.24 | 0.26 |
The compound demonstrated significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 µg/mL, indicating potent antibacterial properties .
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of biofilm formation and interference with bacterial DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets range from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR, suggesting that the compound acts through multiple pathways to inhibit bacterial growth .
Study on Antimicrobial Efficacy
In a recent study published in ACS Omega, researchers synthesized derivatives of the compound and assessed their antimicrobial efficacy through various assays, including time-kill assays and biofilm formation tests. The findings revealed that the derivatives exhibited not only bactericidal activity but also significant antibiofilm potential compared to standard antibiotics like Ciprofloxacin .
Safety Profile
Hemolytic activity tests indicated that the compound is relatively nontoxic, with a % lysis range from 3.23 to 15.22%, which is significantly lower than Triton X-100, a known hemolytic agent . Additionally, noncytotoxicity was confirmed with IC50 values greater than 60 µM.
Q & A
Q. What are the critical safety protocols for handling 1-Methyl-4-(4-piperidinyl)-2(1H)-pyridinone dihydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation or fume hoods to avoid inhalation .
- Emergency Measures: For skin contact, wash immediately with water for 15 minutes. In case of eye exposure, irrigate with saline solution for 20 minutes and seek medical attention .
- Storage: Store in airtight containers at room temperature (15–25°C), away from incompatible materials like strong oxidizing agents .
Q. Which analytical techniques are recommended for verifying the compound’s purity and structural integrity?
Answer:
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with reference standards .
- Spectroscopy: Employ H/C NMR to confirm the pyridinone and piperidinyl moieties. FT-IR can validate functional groups (e.g., C=O stretch at ~1650 cm) .
- Mass Spectrometry: High-resolution ESI-MS provides accurate molecular weight confirmation (expected [M+H]: ~292.2 g/mol) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield while minimizing by-product formation?
Answer:
- Reaction Conditions: Use dichloromethane as a solvent with NaOH for nucleophilic substitution reactions, maintaining a temperature of 0–5°C to suppress side reactions .
- Purification: Perform column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the dihydrochloride salt .
- Yield Monitoring: Track intermediates via TLC (R = 0.3–0.5 in 7:3 hexane:ethyl acetate) to identify optimal reaction termination points .
Q. What factors contribute to discrepancies in pharmacological activity data across studies?
Answer:
- Solvent Effects: Activity may vary with solvent polarity (e.g., DMSO vs. saline). Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid cellular toxicity .
- Impurity Interference: Residual solvents (e.g., ethyl acetate) or unreacted precursors can skew results. Validate purity via NMR and HPLC before assays .
- Receptor Binding Dynamics: Differences in assay pH (6.5–7.4) or ion concentration (e.g., K) may alter the compound’s interaction with target channels like hERG .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH Stability: The compound degrades rapidly in alkaline conditions (pH > 9). Use buffered solutions (pH 4–6) for long-term storage .
- Thermal Stability: Avoid temperatures >40°C, as decomposition occurs via hydrolysis of the pyridinone ring. Conduct stability studies using accelerated thermal aging (40°C/75% RH) for 30 days .
- Light Sensitivity: Protect from UV light to prevent photodegradation. Use amber vials for storage .
Q. What methodological approaches are suitable for studying the compound’s pharmacokinetic properties?
Answer:
- In Vitro Assays: Use Caco-2 cell monolayers to assess permeability (P >1 × 10 cm/s indicates high absorption) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Adjust for species-specific CYP450 metabolism .
- Plasma Protein Binding: Apply equilibrium dialysis (pH 7.4) to measure unbound fraction. High binding (>95%) may limit bioavailability .
Q. How can researchers address conflicting data on the compound’s cytotoxicity profile?
Answer:
- Cell Line Variability: Test across multiple lines (e.g., HEK293, HepG2) to identify tissue-specific effects. Use MTT assays with IC calculations .
- Apoptosis Markers: Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays to distinguish necrosis from apoptosis .
- Dose-Response Validation: Repeat experiments with freshly prepared stock solutions to rule out degradation-related artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
